1,4-Dimethyl-2,6-diphenyl-piperidin-4-ol
Overview
Description
1,4-Dimethyl-2,6-diphenyl-piperidin-4-ol is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities and pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-2,6-diphenyl-piperidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4-dimethyl-2,6-diphenyl-piperidine with a suitable oxidizing agent to introduce the hydroxyl group at the 4-position . The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or platinum.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-2,6-diphenyl-piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding piperidine derivative.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted piperidine derivatives, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,4-Dimethyl-2,6-diphenyl-piperidin-4-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-2,6-diphenyl-piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways . This interaction can lead to various biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, and reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethyl-2,6-diphenyl-piperidine: Lacks the hydroxyl group at the 4-position, resulting in different chemical and biological properties.
2,6-Diphenyl-piperidin-4-ol: Similar structure but without the methyl groups at the 1 and 4 positions.
1,4-Dimethyl-piperidin-4-ol: Lacks the phenyl groups, leading to different reactivity and applications.
Uniqueness
1,4-Dimethyl-2,6-diphenyl-piperidin-4-ol is unique due to the presence of both methyl and phenyl groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various scientific fields .
Properties
IUPAC Name |
1,4-dimethyl-2,6-diphenylpiperidin-4-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-19(21)13-17(15-9-5-3-6-10-15)20(2)18(14-19)16-11-7-4-8-12-16/h3-12,17-18,21H,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVNCLSIBPRPTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(N(C(C1)C2=CC=CC=C2)C)C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80320753 | |
Record name | MLS003171208 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80320753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17107-13-0 | |
Record name | MLS003171208 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363972 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS003171208 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80320753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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